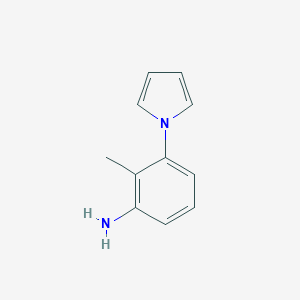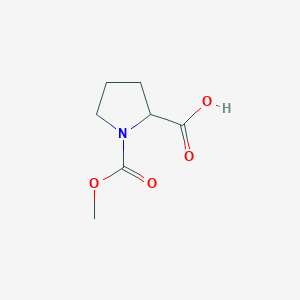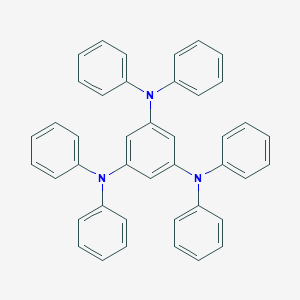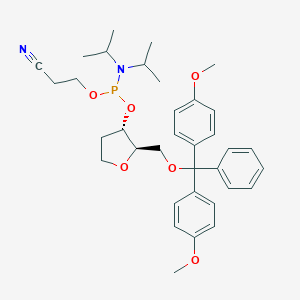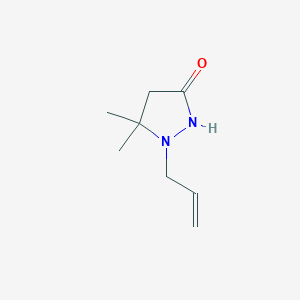
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as DPPZ and has a molecular formula of C9H14N2O. DPPZ is a pyrazolidinone derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
DPPZ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DPPZ has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
生化学的および生理学的効果
DPPZ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DPPZ has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, DPPZ has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DPPZ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. DPPZ has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DPPZ is its low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DPPZ. One area of interest is the development of novel cancer therapies using DPPZ. Researchers are also investigating the potential use of DPPZ in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of DPPZ in other areas of research, such as materials science and catalysis.
In conclusion, 5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has shown promising results in scientific research. Its potential applications in various research fields make it an exciting area of study for researchers. With continued research, DPPZ may prove to be a valuable tool in the development of novel therapies for cancer and neurodegenerative diseases.
合成法
DPPZ can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with acrylonitrile, followed by hydrogenation and cyclization. Another method involves the reaction of 2,3-dimethylpyrazine with ethyl acrylate, followed by hydrogenation and cyclization. Both methods result in the formation of DPPZ, which can be purified and used for further research.
科学的研究の応用
DPPZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. DPPZ has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
131390-87-9 |
|---|---|
製品名 |
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one |
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC名 |
5,5-dimethyl-1-prop-2-enylpyrazolidin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h4H,1,5-6H2,2-3H3,(H,9,11) |
InChIキー |
AVVAAVLMDVFMEZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC=C)C |
正規SMILES |
CC1(CC(=O)NN1CC=C)C |
同義語 |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
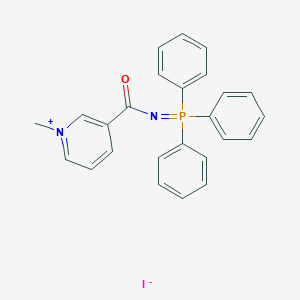

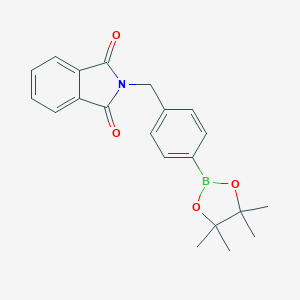
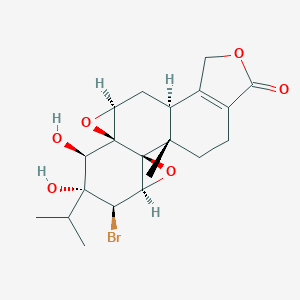
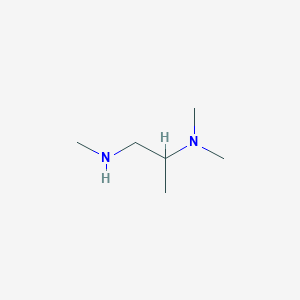
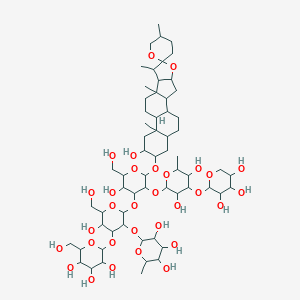
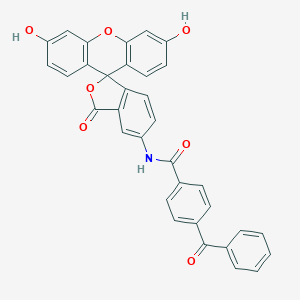
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
